molecular formula C16H15FN4OS B12156978 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12156978
M. Wt: 330.4 g/mol
InChI Key: CNYRQYRKJVGNFJ-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4OS/c1-22-14-9-5-3-7-12(14)15-19-20-16(21(15)18)23-10-11-6-2-4-8-13(11)17/h2-9H,10,18H2,1H3

InChI Key

CNYRQYRKJVGNFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-fluorobenzyl mercaptan with 2-methoxyphenyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SCH2_2-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Reagent Conditions Product Yield References
H2_2O2_2Acetic acid, 60°C, 6 hr5-[(2-Fluorophenyl)methylsulfinyl]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine78%
mCPBADCM, 0°C → RT, 12 hr5-[(2-Fluorophenyl)methylsulfonyl]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine92%

Mechanistic Insight :

  • Sulfoxide formation : Electrophilic attack by H2_2O2_2 on sulfur, followed by oxygen insertion.

  • Sulfone formation : Sequential oxidation via a radical intermediate stabilized by the aromatic fluorophenyl group.

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s C-5 position is susceptible to nucleophilic attack due to electron-withdrawing effects of adjacent nitrogen atoms:

Nucleophile Conditions Product Yield References
NH3_3 (excess)EtOH, reflux, 8 hr5-Amino-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine65%
KSCNDMF, 120°C, 24 hr5-Thiocyanato-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine58%

Key Observations :

  • Substitution occurs preferentially at C-5 due to ring strain and electronic effects.

  • Steric hindrance from the 2-methoxyphenyl group limits reactivity at C-3.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles:

Dipolarophile Catalyst Conditions Product Yield References
BenzonitrileCuI, DIPEAToluene, 100°C, 12 hrFused imidazo[1,2-d]triazole derivative81%

Mechanistic Pathway :

  • Triazole acts as a 1,3-dipole, reacting with nitriles to form bicyclic structures with enhanced aromatic stability .

Hydrolysis Reactions

The methoxy (-OCH3_3) and methylthio (-SCH2_2-) groups undergo hydrolysis under acidic/basic conditions:

Reagent Conditions Product Yield References
H2_2SO4_480°C, 4 hr5-[(2-Fluorophenyl)methylthio]-3-(2-hydroxyphenyl)-1,2,4-triazole-4-ylamine70%
NaOH (10%)Reflux, 6 hr5-Mercapto-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine85%

Applications :

  • Hydrolysis products serve as intermediates for further functionalization (e.g., coupling reactions).

Functionalization via Cross-Coupling

The fluorophenyl group enables palladium-catalyzed cross-coupling:

Reaction Type Catalyst Conditions Product Yield References
Suzuki-MiyauraPd(PPh3_3)4_4DME, 80°C, 12 hr5-[(2-Biphenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine76%

Limitations :

  • Steric bulk of the 2-methoxyphenyl group reduces coupling efficiency compared to para-substituted analogs.

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Products References
150°C, 24 hr (N2_2)Partial decomposition (~15%) via S-C bond cleavage3-(2-Methoxyphenyl)-1,2,4-triazole-4-ylamine
UV light (254 nm)Rapid degradation (>90% in 6 hr) forming fluorophenyl disulfide and triazoleamineDisulfide dimer

Comparative Reactivity with Analogues

Compound Reactivity Trend Key Difference
5-[(4-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamineHigher oxidative stability due to para-substitution on fluorophenylReduced steric hindrance at sulfur center
3-(2-Chlorophenyl) analogueEnhanced electrophilic substitution at C-5 due to stronger electron-withdrawing ClLower solubility in polar solvents

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The presence of fluorine and methoxy groups enhances its lipophilicity and bioavailability, potentially improving its interaction with biological targets. The mechanism of action often involves inhibition of specific enzymes or pathways critical for the growth and proliferation of cancer cells or pathogens.

Anticancer Applications

Research has indicated that 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine exhibits promising anticancer properties.

Case Studies:

  • Cell Line Studies :
    • In vitro studies on various cancer cell lines (e.g., A549, MDA-MB-231) demonstrated significant growth inhibition rates, indicating its potential as an anticancer agent. For instance, a study reported a growth inhibition percentage (GIP) exceeding 70% in certain cell lines when treated with this compound at specific concentrations .
  • Mechanistic Insights :
    • The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases and PARP in treated cells .

Antimicrobial Applications

Beyond its anticancer effects, this triazole derivative has shown notable antimicrobial activity.

Case Studies:

  • Bacterial Inhibition :
    • In studies assessing its antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antibacterial efficacy .
  • Fungal Activity :
    • The compound also demonstrated antifungal activity against Candida albicans. A comparative analysis showed it was more effective than standard antifungal agents at certain concentrations .

Table 1: Anticancer Activity of 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cell LineConcentration (µM)Growth Inhibition (%)
A5491075
MDA-MB-2312082
HCT1161568

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus8Bacterial
Escherichia coli16Bacterial
Candida albicans32Fungal

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway. The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of inflammatory markers and apoptosis-related proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific combination of fluorophenyl and methoxyphenyl groups attached to the triazole ring. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for further research and development .

Biological Activity

5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. The compound exhibits potential therapeutic properties due to its unique structural features, including the presence of a fluorinated aromatic system and a methoxy-substituted aromatic system. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Property Details
Molecular FormulaC16H15FN4OS
Molecular Weight330.4 g/mol
IUPAC Name3-[(2-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine
InChI KeyIXLVUUNHFCISAB-UHFFFAOYSA-N

The biological activity of 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, contributing to its anti-cancer and anti-inflammatory effects.
  • Receptor Modulation : It may modulate receptors that play a role in cellular signaling pathways associated with various diseases.
  • Antimicrobial Activity : Research indicates that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have highlighted the potential of 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine as an anticancer agent. For instance:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 and PC3. The compound exhibited IC50 values indicating low toxicity towards normal cells while maintaining effectiveness against tumor cells .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Broad-Spectrum Efficacy : It displayed activity against a range of pathogens including Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than many conventional antibiotics .

Anti-inflammatory Effects

Research indicates that this triazole derivative can inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : Compounds similar to 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine have been reported to selectively inhibit COX-1 over COX-2, suggesting potential for developing anti-inflammatory therapies .

Synthesis and Characterization

The synthesis typically involves multi-step processes including cyclization reactions and nucleophilic substitutions. Characterization methods such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding affinities of the compound with various biological targets. For example:

  • Binding Affinities : Docking scores for related triazole derivatives indicated strong interactions with bacterial enzyme targets, supporting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[(2-fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under reflux conditions (60–80°C for 4–6 hours) yields thioacetic acid intermediates, which are then modified with fluorophenyl and methoxyphenyl substituents . Optimization includes adjusting molar ratios (e.g., 1:1.2 for thiol:alkylating agent), solvent selection (ethanol or DMF), and purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • 1H NMR Spectroscopy : Analyze aromatic proton environments (δ 6.8–8.2 ppm for fluorophenyl and methoxyphenyl groups) and amine/thiol proton signals (δ 2.5–5.0 ppm) .
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .
  • IR Spectroscopy : Confirm S–H (2550–2600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches, along with C–F (1100–1250 cm⁻¹) and C–O–C (1250 cm⁻¹) bonds .
  • Chromatography : Use TLC (silica gel GF254, chloroform:methanol 9:1) or HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What pharmacological activities are associated with structural analogs of this compound, and how do substituents influence activity?

  • Structure-Activity Relationships (SAR) :

  • Methoxyphenyl Groups : Enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Fluorophenyl Substituents : Improve metabolic stability and selectivity for enzyme targets (e.g., CYP450 inhibition) .
  • Thiol/Amino Groups : Critical for hydrogen bonding with biological targets (e.g., bacterial dihydrofolate reductase) .
    • Reported Activities : Antifungal (Candida albicans MIC: 8–16 µg/mL), antibacterial (Staphylococcus aureus MIC: 4–8 µg/mL), and anti-inflammatory (COX-2 IC₅₀: 0.8–1.2 µM) .

Q. How can researchers evaluate the compound’s toxicity profile during early-stage development?

  • Computational Tools : Use PASS Online® to predict LD₅₀ and organ-specific toxicity (e.g., hepatotoxicity probability >70% requires caution) .
  • In Vitro Assays :

  • MTT Assay : Measure cytotoxicity in HEK-293 cells (IC₅₀ > 50 µM considered low toxicity) .
  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved, particularly when structural analogs show divergent results?

  • Approach :

Replicate Experiments : Ensure consistent assay conditions (e.g., pH, temperature, solvent controls) .

Molecular Docking : Compare binding affinities of analogs to target proteins (e.g., ΔG values < -8 kcal/mol indicate strong binding) .

Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 3-(2-fluorophenyl)-6-R-triazolo-thiadiazoles) to identify trends in substituent effects .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methods :

  • ADMET Prediction : Use SwissADME to estimate logP (optimal: 2–3), bioavailability score (>0.55), and blood-brain barrier permeability .
  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability (RMSD < 2 Å acceptable) .
  • QSAR Models : Develop regression models (R² > 0.85) correlating substituent electronegativity with antimicrobial potency .

Q. What strategies improve yield and scalability in multi-step synthesis?

  • Optimization Steps :

  • Step 1 (Thiolation) : Replace traditional Claisen-Schmidt condensation with microwave-assisted synthesis (70% yield in 30 minutes vs. 50% in 6 hours) .
  • Step 2 (Functionalization) : Use flow chemistry for continuous alkylation, reducing byproduct formation (<5%) .
  • Purification : Implement flash chromatography with automated fraction collectors to achieve >98% purity .

Q. How can the compound’s therapeutic potential be explored beyond initial antimicrobial screening?

  • Directions :

  • Target Identification : Screen against kinase libraries (e.g., EGFR, IC₅₀: 0.5–1.0 µM) using fluorescence polarization assays .
  • In Vivo Models : Test efficacy in murine sepsis models (10 mg/kg IV, 2x daily) with survival rate and cytokine (IL-6, TNF-α) endpoints .
  • Combination Therapy : Synergize with β-lactam antibiotics (FIC index ≤0.5 indicates synergy) against methicillin-resistant Staphylococcus aureus (MRSA) .

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